2-Amino-1-(2-ethyl-1-piperidinyl)-3-methyl-1-butanone hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-Amino-1-(2-ethyl-1-piperidinyl)-3-methyl-1-butanone hydrochloride” is not explicitly provided in the sources .Chemical Reactions Analysis
Information on the chemical reactions involving “this compound” is not available .Physical and Chemical Properties Analysis
Detailed physical and chemical properties of “this compound” are not provided .Scientific Research Applications
Carbon Dioxide Capture and Solubility Enhancement
Studies have explored the solubility of carbon dioxide (CO2) in novel tertiary amines, including compounds structurally related to 2-Amino-1-(2-ethyl-1-piperidinyl)-3-methyl-1-butanone hydrochloride. These compounds demonstrate enhanced CO2 capture capabilities, which are crucial for reducing greenhouse gas emissions and advancing carbon capture and storage (CCS) technologies. For instance, Liu et al. (2019) investigated the CO2 equilibrium solubility in seven novel tertiary amines, showing potential for improved CCS processes due to their enhanced solubility and absorption capacities (Liu, Chan, Tontiwachwuthikul, & Idem, 2019).
Synthetic Chemistry and Material Development
The compound and its derivatives are also pivotal in the synthesis of various materials and chemicals. For example, the development of degradable polymers for medical and environmental applications has been explored. Lynn and Langer (2000) synthesized poly(β-aminoesters) using secondary amines, demonstrating the polymers' potential for non-toxic, biodegradable materials useful in drug delivery systems (Lynn & Langer, 2000).
Enhanced Analytical and Synthetic Methods
In analytical and synthetic chemistry, the exploration of new methodologies for compound synthesis, including those involving this compound or its structural analogs, is significant. Zhu et al. (2003) highlighted an expedient phosphine-catalyzed annulation process for synthesizing highly functionalized tetrahydropyridines, showcasing the compound's relevance in creating complex molecules with potential pharmacological activities (Zhu, Lan, & Kwon, 2003).
Antibacterial Activity and Drug Development
Research into the antibacterial properties of derivatives has been conducted, with some studies demonstrating potential antibacterial activity. Al-Adiwish et al. (2012) synthesized thiophenes with structures incorporating elements similar to this compound, showing promising antibacterial activities and suggesting further exploration in drug development (Al-Adiwish, Yaacob, Adan, & Nazlina, 2012).
Biofuel Production
The compound's derivatives have been researched for their role in biofuel production. Ghiaci, Norbeck, and Larsson (2014) investigated the production of 2-butanol and butanone in Saccharomyces cerevisiae, employing a TEV-based expression system. This study underscores the potential of using genetically engineered yeast strains for sustainable biofuel production, demonstrating the broader applicability of the compound's derivatives in renewable energy (Ghiaci, Norbeck, & Larsson, 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-amino-1-(2-ethylpiperidin-1-yl)-3-methylbutan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.ClH/c1-4-10-7-5-6-8-14(10)12(15)11(13)9(2)3;/h9-11H,4-8,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVHQPUTLNOBPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C(C(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236266-36-6 | |
Record name | 1-Butanone, 2-amino-1-(2-ethyl-1-piperidinyl)-3-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236266-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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